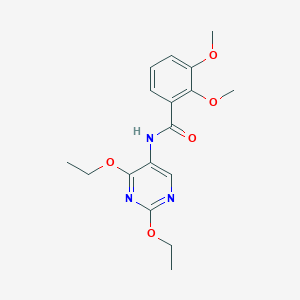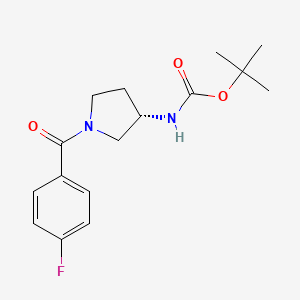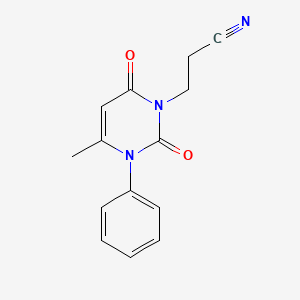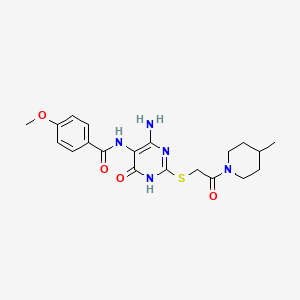
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely an organic molecule, given its structure. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nucleophilic substitution, condensation, or coupling reactions. For instance, the Suzuki-Miyaura coupling is a popular method for forming carbon-carbon bonds .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. In this case, the pyrimidine ring and the amide group would play significant roles. The compound might undergo reactions like electrophilic substitution on the pyrimidine ring or hydrolysis of the amide group .科学的研究の応用
Pharmacokinetics and Drug Development
Recent advancements in the development of prodrugs like capecitabine highlight the importance of understanding the metabolic pathways of drugs for improving their therapeutic effectiveness. Studies have focused on the biomodulation of 5-fluorouracil (5-FU) to enhance cytotoxicity in treating advanced diseases, showcasing the significance of pharmacokinetic studies in drug development (Malet-Martino & Martino, 2002).
Antioxidant Activity Analysis
The exploration of antioxidant activities and their mechanisms is crucial in various fields, including food engineering and pharmacy. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are essential for determining the antioxidant capacity of complex samples, providing a foundation for further research into natural and synthetic antioxidants (Munteanu & Apetrei, 2021).
Anticancer Research
The development of novel anticancer agents is a significant area of scientific research. Studies have demonstrated the potential of compounds like tranilast in managing certain tumor types, encouraging the initiation of controlled clinical trials to explore further therapeutic benefits (Rogosnitzky, Danks, & Kardash, 2012).
Anti-inflammatory Applications
Research into the anti-inflammatory effects of compounds, particularly serotonergic hallucinogens, has opened new therapeutic areas. Activation of 5-HT2A receptors produces potent anti-inflammatory effects, suggesting psychedelics could represent a novel treatment strategy for inflammatory disorders (Flanagan & Nichols, 2018).
Molecular Basis of Antioxidants
Understanding the molecular mechanisms of polyphenolic antioxidants through quantum chemical methods offers insights into their health benefits. This research contributes to elucidating the protective roles of antioxidants, influencing food science and pharmacology (Leopoldini, Russo, & Toscano, 2011).
Safety and Hazards
特性
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-5-24-16-12(10-18-17(20-16)25-6-2)19-15(21)11-8-7-9-13(22-3)14(11)23-4/h7-10H,5-6H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMFCJBQUTLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2586693.png)

methanone](/img/structure/B2586701.png)
![2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2586702.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2586706.png)

![2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid](/img/structure/B2586708.png)


![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)
![(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586714.png)
![N-(2,3-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586715.png)